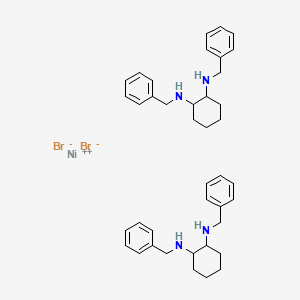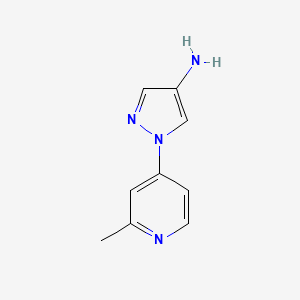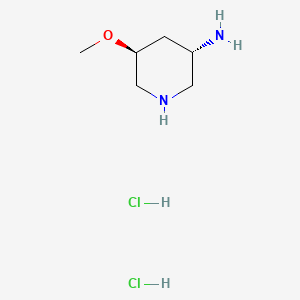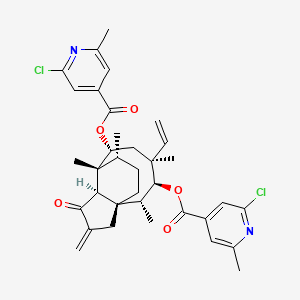![molecular formula C8H3BrN4O2 B13904558 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile](/img/structure/B13904558.png)
5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Vorbereitungsmethoden
The synthesis of 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with bromoacetyl bromide, followed by nitration and subsequent cyclization to form the imidazo[1,2-A]pyridine core . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common reagents used in these reactions include palladium catalysts for substitution reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile can be compared with other imidazo[1,2-A]pyridine derivatives, such as:
- 5-Chloro-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile
- 5-Fluoro-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile
- 5-Iodo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile
These compounds share similar structural features but differ in their halogen substituents, which can significantly influence their chemical reactivity and biological activities . The uniqueness of this compound lies in its specific bromine and nitro substituents, which confer distinct properties and applications .
Eigenschaften
Molekularformel |
C8H3BrN4O2 |
|---|---|
Molekulargewicht |
267.04 g/mol |
IUPAC-Name |
5-bromo-3-nitroimidazo[1,2-a]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H3BrN4O2/c9-6-2-1-3-7-11-5(4-10)8(12(6)7)13(14)15/h1-3H |
InChI-Schlüssel |
UJOOUMBCLYWFLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=C(N2C(=C1)Br)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5,5'-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13904488.png)



![5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine](/img/structure/B13904516.png)
![7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13904523.png)


![Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate](/img/structure/B13904538.png)


![2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride](/img/structure/B13904552.png)
